molecular formula C16H14O3 B1323748 Ethyl 2-phenylbenzoylformate CAS No. 947701-96-4

Ethyl 2-phenylbenzoylformate

Cat. No.: B1323748
CAS No.: 947701-96-4
M. Wt: 254.28 g/mol
InChI Key: LKGWFUXSKFUHNY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbenzoylformate is an ester derivative of benzoylformic acid, characterized by a phenyl-substituted benzoyl group at the α-position of the carbonyl functionality. Its structure combines aromatic rigidity (from the biphenyl moiety) with the reactivity of an α-ketoester, enabling participation in diverse reactions such as nucleophilic additions, cyclizations, and cross-couplings.

Properties

IUPAC Name

ethyl 2-oxo-2-(2-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGWFUXSKFUHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641283
Record name Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947701-96-4
Record name Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-phenylbenzoylformate can be synthesized through various methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a strong acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenylbenzoylformate undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Benzoylformic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-phenylbenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity . The pathways involved depend on the specific enzyme and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional analogs of ethyl 2-phenylbenzoylformate include α-ketoesters and aryl-substituted esters.

Table 1: Key Comparisons of this compound and Analogous Compounds

Compound Name Core Structure Key Substituents Synthetic Route Reactivity/Applications Reference
This compound α-Ketoester Biphenyl group at α-carbon Not specified in evidence Asymmetric synthesis, drug intermediates Hypothetical
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate α-Ketoester Thiophene, dimethylamino groups Multicomponent reaction (MCR) Heterocyclic synthesis, fluorescent probes (Table 8)

Structural and Functional Insights

The thiophene derivative’s electron-rich heterocycle likely increases electrophilicity at the carbonyl, favoring faster reactions in MCRs. The dimethylamino group in the thiophene analog (Table 8) introduces basicity and hydrogen-bonding capacity, enabling applications in pH-sensitive fluorescent materials, whereas the biphenyl group in the target compound may prioritize lipophilicity for drug delivery .

In contrast, this compound’s synthesis likely involves Friedel-Crafts acylation or esterification of benzoylformic acid, though procedural details are absent in the evidence.

Applications in Organic Chemistry :

  • This compound’s rigid aromatic system makes it suitable for chiral ligand design in asymmetric catalysis. The thiophene analog, however, is tailored for constructing sulfur-containing heterocycles (e.g., thiophene-fused pyrimidines), critical in optoelectronics and medicinal chemistry .

Biological Activity

Ethyl 2-phenylbenzoylformate (CAS No. 947701-96-4) is an organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄O₃
  • Molecular Weight : 254.28 g/mol
  • Functional Groups : The compound features an ethyl group, a phenyl group, and a benzoylformate moiety, which contribute to its reactivity and potential interactions with biological macromolecules.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Aldol Condensation : The reaction of benzaldehyde derivatives with ethyl acetoacetate in the presence of a base.
  • Esterification : Reacting phenylbenzoylformic acid with ethanol to form the ethyl ester.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, which is valuable in biochemical studies. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The aromatic rings enhance lipophilicity, facilitating interactions within hydrophobic pockets of proteins.
  • The carbonyl group may participate in hydrogen bonding with amino acid residues in enzyme active sites, potentially inhibiting their activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaUnique Feature
Ethyl 4-phenylbenzoylformateC₁₆H₁₄O₃Different position of the phenyl group
Ethyl 2-cyanoacrylateC₁₅H₁₅NContains a cyano group; used in adhesives
Ethyl 2-benzoylacetateC₁₆H₁₄O₃Contains an acetoxy group; different reactivity

Case Studies and Research Findings

Limited case studies specifically focusing on this compound have been published; however, related compounds have been investigated for their biological activities. Notable findings include:

  • Inhibition Studies : Compounds structurally similar to this compound have shown enzyme inhibition capabilities, which could be extrapolated to predict similar behavior for this compound.
  • Molecular Docking Studies : In silico docking studies suggest potential binding affinities with target proteins, indicating a need for experimental validation .

Q & A

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer: DFT calculations (B3LYP/6-31G*) optimize transition states and activation energies for proposed mechanisms. Molecular dynamics simulations in explicit solvents (e.g., water vs. ethanol) model solvation effects. Validation requires correlation with experimental kinetic data and spectroscopic evidence .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (solvent purity, temperature control ±0.5°C).
  • Step 2 : Cross-validate analytical methods (e.g., compare HPLC with NMR integration).
  • Step 3 : Perform sensitivity analyses (e.g., error propagation models) to identify variables causing discrepancies.
  • Step 4 : Consult literature for consensus methodologies, prioritizing peer-reviewed studies over preprint repositories .

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